Pneumocandin C0

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

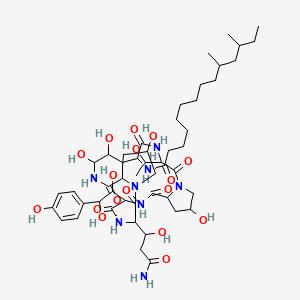

IUPAC Name |

N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,26-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H80N8O17/c1-5-25(2)18-26(3)12-10-8-6-7-9-11-13-38(66)52-32-21-36(64)47(72)56-46(71)34-20-31(62)24-58(34)50(75)40(35(63)22-37(51)65)54-48(73)41(43(68)42(67)28-14-16-29(60)17-15-28)55-45(70)33-19-30(61)23-57(33)49(74)39(27(4)59)53-44(32)69/h14-17,25-27,30-36,39-43,47,59-64,67-68,72H,5-13,18-24H2,1-4H3,(H2,51,65)(H,52,66)(H,53,69)(H,54,73)(H,55,70)(H,56,71) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMHTGKXJQHTQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2CC(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H80N8O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1065.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Pneumocandin C0: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pneumocandin C0 is a naturally occurring lipohexapeptide of the echinocandin class, produced by the filamentous fungus Glarea lozoyensis. As a structural isomer and significant analogue of Pneumocandin B0, the precursor to the semi-synthetic antifungal drug Caspofungin, the effective separation and characterization of this compound are critical for drug purity and development. This technical guide provides an in-depth overview of the discovery, biosynthesis, and isolation of this compound, presenting detailed experimental protocols and quantitative data to support research and drug development efforts in the field of antifungal therapeutics.

Introduction

The echinocandins represent a vital class of antifungal agents that target the fungal cell wall by inhibiting β-(1,3)-D-glucan synthase, an enzyme absent in mammals, thus offering a high therapeutic index.[1][2] Caspofungin, the first approved drug in this class, is a semi-synthetic derivative of Pneumocandin B0.[2] Pneumocandin B0 is produced through fermentation of the fungus Glarea lozoyensis.[1] During this fermentation process, several structural analogues are also synthesized, with this compound being a prominent and challenging impurity to separate due to its isomeric nature.[3] this compound differs from Pneumocandin B0 only in the position of a hydroxyl group on the proline residue, having a trans-4-hydroxyproline instead of a trans-3-hydroxyproline. This subtle structural difference necessitates advanced purification strategies to ensure the quality and safety of the final active pharmaceutical ingredient.

Biosynthesis of Pneumocandins in Glarea lozoyensis

The biosynthesis of pneumocandins is orchestrated by a multi-enzyme complex encoded by a dedicated gene cluster. This process involves a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) machinery. The lipophilic side chain, a 10,12-dimethylmyristoyl group, is synthesized by the PKS, while the cyclic hexapeptide core is assembled by the NRPS.

The hexapeptide core is composed of several non-proteinogenic amino acids. The key difference between Pneumocandin B0 and C0 arises from the hydroxylation of L-proline at different positions before its incorporation into the peptide backbone.

Fermentation for Pneumocandin Production

The production of pneumocandins, including C0, is achieved through submerged fermentation of Glarea lozoyensis. The composition of the fermentation medium and the culture conditions significantly influence the yield and the relative abundance of different pneumocandin analogues.

Experimental Protocol: Fermentation of Glarea lozoyensis

3.1.1. Strain: Glarea lozoyensis (e.g., ATCC 20868 or improved mutant strains).

3.1.2. Seed Culture Medium (per liter):

-

Glucose: 40 g

-

Soybean powder: 20 g

-

KH₂PO₄: 1 g

-

Trace elements solution

3.1.3. Production Medium (per liter):

-

Lactose: 30 g

-

Threonine: 10 g

-

Yeast powder: 10 g

-

Proline: 12 g

-

KH₂PO₄: 1.5 g

-

MgSO₄·7H₂O: 0.5 g

-

MES buffer salt: 15 g

-

Adjust pH to 5.3

3.1.4. Fermentation Conditions:

-

Inoculate the seed culture medium with a spore suspension or mycelial stock of G. lozoyensis.

-

Incubate the seed culture at 25°C with agitation (220 rpm) for approximately 168 hours.

-

Inoculate the production medium with 10% (v/v) of the seed culture.

-

Incubate the production culture at 24-26°C for up to 14-18 days.

-

Maintain dissolved oxygen levels above 20% by adjusting agitation and aeration rates.

-

Monitor the production of pneumocandins by HPLC analysis of broth samples.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth is a multi-step process involving extraction and chromatography. The primary challenge lies in the separation of C0 from the more abundant B0 isomer.

Experimental Workflow

References

- 1. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Transcriptomics Analysis of the Responses of the Filamentous Fungus Glarea lozoyensis to Different Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP2464374B1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]

An In-depth Technical Guide to Pneumocandin C0: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pneumocandin C0 is a lipopeptide of the echinocandin class, a group of potent antifungal agents. It is a naturally occurring analogue and a positional isomer of the more abundant Pneumocandin B0, both produced by the fungus Glarea lozoyensis. As a critical impurity in the fermentative production of Pneumocandin B0, the precursor to the semi-synthetic antifungal drug Caspofungin, a thorough understanding of this compound's chemical and biological properties is paramount for process optimization and regulatory compliance in drug development. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies pertaining to this compound.

Chemical Structure and Nomenclature

This compound is a cyclic hexapeptide with a dimethylmyristoyl lipid side chain. Its core structure is closely related to Pneumocandin B0, the key difference lying in the position of a hydroxyl group on one of the proline residues. This compound possesses a trans-4-hydroxy-L-proline residue, whereas Pneumocandin B0 contains a 3-hydroxy-L-proline residue. This subtle isomeric difference presents a significant challenge in their separation and purification.

The systematic IUPAC name for this compound is N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,26R)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,26-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.0⁹,¹³]heptacosan-18-yl]-10,12-dimethyltetradecanamide[].

Chemical Structure of this compound

Physicochemical Properties

The physicochemical properties of this compound are very similar to those of Pneumocandin B0, contributing to the difficulty in their separation. Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅₀H₈₀N₈O₁₇ | [] |

| Molecular Weight | 1065.21 g/mol | [] |

| CAS Number | 144074-96-4 | [] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMSO and ethanol | |

| Boiling Point | 1442.9°C at 760 mmHg (Predicted) | [] |

| Density | 1.41 g/cm³ (Predicted) |

Biological Activity and Mechanism of Action

This compound exhibits potent antifungal activity, particularly against Candida species. Its mechanism of action is consistent with that of other echinocandins: the non-competitive inhibition of β-(1,3)-D-glucan synthase. This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall that is absent in mammalian cells. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death.

The reported half-maximal inhibitory concentration (IC₅₀) for this compound against β-(1,3)-D-glucan synthase is in the range of 0.07-0.5 µg/mL.

References

Pneumocandin C0: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action for Pneumocandin C0, a member of the echinocandin class of antifungal agents. Echinocandins represent a critical tool in combating invasive fungal infections due to their unique mode of action, which offers a high degree of selectivity for fungal cells.

Core Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

Pneumocandins, including this compound, exert their antifungal effect by targeting a fundamental and exclusive process in fungi: the synthesis of the cell wall.[1] The primary molecular target is the enzyme β-(1,3)-D-glucan synthase, which is responsible for polymerizing UDP-glucose into β-(1,3)-D-glucan, an essential homopolysaccharide that provides structural integrity to the fungal cell wall.[1][2]

The inhibition is non-competitive, meaning the drug does not bind to the same active site as the UDP-glucose substrate.[2][3] Instead, it binds to the Fks1p subunit, a key catalytic component of the β-(1,3)-D-glucan synthase enzyme complex. This interaction disrupts the enzyme's function, leading to a depletion of β-(1,3)-D-glucan in the cell wall. The resulting weakened cell wall cannot withstand internal osmotic pressure, causing cell lysis and death, particularly in yeasts like Candida species. This action is fungicidal against most Candida species and fungistatic against molds like Aspergillus. The absence of a cell wall and the β-(1,3)-D-glucan synthase enzyme in mammalian cells ensures a high degree of selectivity and low mechanism-based toxicity for the host.

Quantitative Data: Inhibitory Activity

While this compound is a known byproduct of the fermentation process that yields the more clinically relevant Pneumocandin B0, specific quantitative data such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values for this compound are not extensively reported in the available literature. However, data from closely related pneumocandins provide a strong benchmark for the potency of this molecular class against key fungal pathogens.

| Compound | Assay Type | Organism | Measurement | Value (µg/mL) | Reference |

| Pneumocandin A0 | Enzyme Inhibition | Candida albicans | IC50 | ~1.36 µM | |

| Pneumocandin B0 | Enzyme Inhibition | Candida albicans | IC50 | Not specified | |

| L-733,560 (Derivative) | Broth Microdilution | Candida albicans | Mean MIC | <0.03 | |

| L-733,560 (Derivative) | Broth Microdilution | Candida parapsilosis | Mean MIC | 0.72 | |

| L-733,560 (Derivative) | Broth Microdilution | Candida krusei | Mean MIC | 0.78 | |

| Pneumocandin I (5) (Analogue) | Broth Microdilution | Candida albicans | MIC | 0.1 | |

| Pneumocandin I (5) (Analogue) | Broth Microdilution | Candida glabrata | MIC | 0.1 |

Note: The IC50 value for Pneumocandin A0 was converted from µM assuming a molecular weight similar to Pneumocandin B0 (~1065 g/mol ). Data for L-733,560 and Analogue 5 are included to demonstrate the high potency of the pneumocandin scaffold.

Experimental Protocols

The mechanism of action of pneumocandins has been elucidated through several key experimental procedures.

β-(1,3)-D-Glucan Synthase (GS) Inhibition Assay

This in vitro assay directly measures the inhibitory effect of a compound on the target enzyme.

Methodology:

-

Enzyme Preparation: A crude membrane fraction containing the GS enzyme is prepared from a fungal culture (e.g., Candida albicans) grown to the early logarithmic phase. Cells are harvested, washed, and lysed via mechanical disruption (e.g., French press). The lysate is centrifuged to pellet cell debris, and the supernatant is then ultracentrifuged to isolate the microsomal membrane fraction, which is rich in GS.

-

Reaction Mixture: The reaction is typically prepared in a buffer containing GTP, a substrate (e.g., radiolabeled UDP-[14C]-glucose), and the test compound (this compound) at various concentrations, often diluted in DMSO.

-

Incubation: The enzyme preparation is added to the reaction mixture and incubated for a set period (e.g., 2 hours at 30°C) to allow for the synthesis of the glucan polymer.

-

Quenching and Filtration: The reaction is stopped by adding an acid, such as 20% trichloroacetic acid (TCA), which precipitates the insoluble glucan polymer. This acid-insoluble material is then collected by filtration onto glass fiber filters.

-

Quantification: The filters are washed to remove any unincorporated radiolabeled substrate. The radioactivity retained on the filters, which corresponds to the amount of glucan synthesized, is measured using a scintillation counter.

-

Data Analysis: The percentage of enzyme inhibition is calculated relative to a control reaction containing no inhibitor. The IC50 value is determined as the concentration of the compound that inhibits enzyme activity by 50%.

Minimum Inhibitory Concentration (MIC) Determination

This whole-cell assay determines the minimum concentration of an antifungal agent required to inhibit the visible growth of a microorganism.

Methodology:

-

Inoculum Preparation: A standardized suspension of fungal cells is prepared in a suitable broth medium (e.g., RPMI-1640) according to established protocols (e.g., CLSI M27-A3).

-

Drug Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control (no drug) and a negative control (no inoculum) are included.

-

Incubation: The plate is incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

-

Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Mechanisms of Resistance

Acquired resistance to echinocandins, though still relatively uncommon, is a significant clinical concern. The primary mechanism involves genetic mutations in the drug's target.

-

FKS1 Gene Mutations: The most common resistance mechanism is the acquisition of point mutations within two conserved "hot spot" regions of the FKS1 gene. These mutations result in amino acid substitutions in the Fks1p subunit of the glucan synthase enzyme. These substitutions, such as the frequently observed changes at Serine-645 in C. albicans, reduce the binding affinity of the echinocandin to the enzyme, thereby decreasing its inhibitory effect and leading to elevated MIC values. Both heterozygous and homozygous mutations can confer a resistant phenotype. The development of resistance is often associated with prior exposure to echinocandin therapy.

References

An In-depth Technical Guide to the Biosynthesis of Pneumocandin C0

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pneumocandins are a class of lipohexapeptide natural products produced by the fungus Glarea lozoyensis. They are members of the echinocandin family of antifungal agents, which function by inhibiting β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis. Pneumocandin B0 is a key precursor for the semi-synthetic antifungal drug Caspofungin. Pneumocandin C0 is a naturally occurring analog of Pneumocandin B0, differing in the stereochemistry of a hydroxyl group on one of its proline residues. Understanding the biosynthetic pathway of this compound is crucial for metabolic engineering efforts aimed at improving the production of desired pneumocandin congeners and for the generation of novel antifungal compounds. This guide provides a detailed technical overview of the core biosynthetic pathway of this compound, including the key enzymes, their mechanisms, quantitative production data, and detailed experimental protocols.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is orchestrated by a gene cluster in Glarea lozoyensis that encodes a series of enzymes responsible for the assembly of its lipohexapeptide structure. The pathway can be broadly divided into three main stages: formation of the fatty acid side chain, synthesis of the hexapeptide core, and modification of the amino acid precursors.

Fatty Acid Side Chain Synthesis

The lipophilic side chain of pneumocandins, 10,12-dimethylmyristic acid, is synthesized by a highly reducing polyketide synthase (PKS) encoded by the glpks4 gene. The activity of GLPKS4 is supported by a putative type II thioesterase, GLHYD, which is necessary for optimal function and production levels of pneumocandins.

Hexapeptide Core Assembly

The cyclic hexapeptide core is assembled by a non-ribosomal peptide synthetase (NRPS) encoded by the glnrps4 gene. This large, multi-domain enzyme activates and sequentially condenses the six amino acid building blocks. The initiation of the peptide chain begins with the activation of 10,12-dimethylmyristic acid by the acyl-AMP ligase, GLligase, which then transfers the fatty acid to the first module of the NRPS.

Precursor Amino Acid Modification: The Role of GloF in this compound Formation

A key enzymatic step differentiating the biosynthesis of this compound from other pneumocandins, such as Pneumocandin B0, is the specific hydroxylation of L-proline. This reaction is catalyzed by the Fe(II)/α-ketoglutarate-dependent dioxygenase, GloF (also known as GLOXY2).

GloF is a versatile proline hydroxylase capable of producing multiple hydroxyproline (B1673980) isomers. Specifically, it catalyzes the formation of both trans-4-hydroxy-L-proline and trans-3-hydroxy-L-proline from L-proline.[1] The incorporation of trans-4-hydroxy-L-proline at a specific position in the hexapeptide core leads to the formation of this compound, whereas the incorporation of trans-3-hydroxy-L-proline results in Pneumocandin B0.[1][2]

The production of this compound is influenced by the intracellular concentration of L-proline. The addition of proline to the fermentation medium has been shown to increase the specific activity of proline-4-hydroxylase (P4H), which paradoxically leads to a decrease in the synthesis of this compound.[1] This suggests a complex regulatory mechanism controlling the flux of proline through the different hydroxylation pathways.

Genetic manipulation has confirmed the central role of GloF in this compound biosynthesis. Replacement of the native gloF gene with ap-htyE, a proline hydroxylase from another fungus, resulted in the elimination of this compound production.[3]

Quantitative Data on Pneumocandin Production

The production of pneumocandins is a complex process influenced by genetic and environmental factors. While extensive data is available for Pneumocandin B0, particularly in engineered strains, specific quantitative data for this compound is less abundant in the literature.

| Pneumocandin | Producing Strain | Condition | Titer/Yield | Reference |

| Pneumocandin B0 | G. lozoyensis ATCC 74030 (industrial strain) | Chemical mutagenesis from wild-type | 241 µg/mL | |

| Pneumocandin B0 | G. lozoyensis (fructose as carbon source) | Wild-type | 1130.89 ± 48.49 mg/L | |

| Pneumocandin B0 | G. lozoyensis (glucose as carbon source) | Wild-type | 730.76 ± 33.52 mg/L | |

| Pneumocandin B0 | G. lozoyensis ΔGlyap1 with antioxidant addition | Genetically modified | 38.78 mg/g DCW |

Note: DCW refers to Dry Cell Weight.

Experimental Protocols

Quantification of this compound by HPLC-MS/MS

This protocol describes a method for the sensitive and specific quantification of this compound in fermentation broth.

a. Sample Preparation:

-

Centrifuge the fermentation broth to separate the mycelia from the supernatant.

-

Extract the mycelia with an equal volume of methanol (B129727) or a suitable organic solvent.

-

Vortex vigorously and centrifuge to pellet the cell debris.

-

Collect the supernatant containing the extracted pneumocandins.

-

Filter the supernatant through a 0.22 µm filter before HPLC-MS/MS analysis.

b. HPLC-MS/MS Conditions:

-

HPLC System: Agilent 1200 series or equivalent.

-

Column: Supelco Ascentis Express HILIC 15 cm x 4.6 mm, 2.7 µm.

-

Mobile Phase A: 0.1% (w/w) ammonium (B1175870) acetate (B1210297) in water, pH 4.5.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Isocratic elution with 85% Mobile Phase B.

-

Flow Rate: 1 mL/min.

-

Column Temperature: 25 °C.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: Agilent 6520 Q-TOF or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

MS/MS Analysis: Monitor specific precursor-to-product ion transitions for this compound. For this compound, specific fragment ions with m/z values of 338, 356, and 360 can be monitored.

c. Quantification:

-

Prepare a standard curve using a purified this compound reference standard.

-

Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.

In Vitro Assay of GloF Proline Hydroxylase Activity

This protocol allows for the characterization of the enzymatic activity of GloF and the determination of its kinetic parameters.

a. Enzyme Preparation:

-

Clone the gloF gene into an appropriate expression vector (e.g., pET vector for E. coli expression).

-

Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)).

-

Induce protein expression with IPTG and grow the culture at an appropriate temperature.

-

Harvest the cells and lyse them by sonication or French press.

-

Purify the His-tagged GloF protein using nickel-affinity chromatography.

b. Enzyme Assay:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer, pH 7.5

-

1 mM L-proline (substrate)

-

2 mM α-ketoglutarate (co-substrate)

-

1 mM Ascorbate (co-factor)

-

0.1 mM FeSO4 (co-factor)

-

Purified GloF enzyme (e.g., 1-10 µg)

-

-

Initiate the reaction by adding the enzyme.

-

Incubate the reaction at 30 °C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for the formation of hydroxyproline isomers using a suitable method, such as HPLC with derivatization or a colorimetric assay.

c. Kinetic Analysis:

-

To determine the Michaelis-Menten kinetic parameters (Km and Vmax), perform the enzyme assay with varying concentrations of L-proline.

-

Measure the initial reaction velocities at each substrate concentration.

-

Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation.

Visualizations

Biosynthetic Pathway of this compound

References

- 1. Novel proline hydroxylase activities in the pneumocandin-producing fungus Glarea lozoyensis responsible for the formation of trans 3- and trans 4-hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2011019286A1 - Method of detecting pneumocandin compounds - Google Patents [patents.google.com]

Glarea lozoyensis: A Technical Guide to the Production of Pneumocandin C0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the filamentous fungus Glarea lozoyensis as a producer of Pneumocandin C0. Pneumocandins are a class of echinocandin lipohexapeptides with potent antifungal activity. While much of the research on G. lozoyensis has focused on optimizing the production of Pneumocandin B0, the precursor to the semi-synthetic antifungal drug caspofungin, this compound is a significant analogue and impurity in the fermentation process. Understanding and controlling the production of this compound is crucial for improving the efficiency of Pneumocandin B0 production and for exploring the potential bioactivity of this compound itself.

Biosynthesis of Pneumocandins in Glarea lozoyensis

Pneumocandins are synthesized via a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway. The core of the molecule is a cyclic hexapeptide, which is acylated with a fatty acid side chain. The structural diversity of pneumocandins arises from variations in the amino acid residues and modifications to the fatty acid side chain.

This compound is a structural isomer of Pneumocandin B0, with the key difference being the position of a hydroxyl group on a proline residue.[1] The biosynthesis of these molecules is governed by a gene cluster that includes genes encoding the PKS, NRPS, and various modifying enzymes such as hydroxylases, an acyl-CoA ligase, and an acyltransferase.[2]

A critical enzyme in determining the type of pneumocandin produced is a nonheme, α-ketoglutarate-dependent oxygenase encoded by the GLOXY4 gene. This enzyme is involved in the cyclization of L-leucine to form 4S-methyl-L-proline, a key component of Pneumocandin A0.[3][4] Disruption of the GLOXY4 gene eliminates the production of Pneumocandin A0 and leads to the exclusive production of Pneumocandin B0.[3] The formation of this compound is influenced by the hydroxylation pattern of the proline residue at position 1 of the hexapeptide core.

Quantitative Data on Pneumocandin Production

The production of different pneumocandin analogues is highly dependent on the strain of G. lozoyensis and the fermentation conditions. In wild-type strains, Pneumocandin A0 is often the major product. Genetic modifications and optimization of the fermentation process can significantly alter the product profile.

| Strain Type | Key Genetic Trait | Pneumocandin A0:B0 Ratio | This compound Level | Reference |

| Wild-type | Functional GLOXY4 | 7:1 | Present as a major impurity | |

| Mutant (ATCC 74030) | Mutated GLOXY4 | 1:80 | Maintained between 5.0-5.5% with proline supplementation | |

| ΔGLOXY4 mutant | Disrupted GLOXY4 | A0 abolished | Not specified, B0 increased 9.5-fold |

Experimental Protocols

Fungal Strain and Culture Conditions

-

Strain: Glarea lozoyensis (e.g., ATCC 20868 for wild-type, ATCC 74030 for a high B0-producing mutant).

-

Seed Medium (KF Medium): Detailed composition can be found in the work of Schwartz et al. The seed culture is typically incubated for 5 days with agitation.

-

Production Medium (H Medium): A defined medium is used for the production of pneumocandins. The composition can be optimized for specific outcomes. For example, the combination of mannitol (B672) and glucose as carbon sources can increase Pneumocandin B0 yield. Fructose has also been shown to be a favorable carbon source. Mid-cycle additions of proline can help to maintain lower levels of this compound.

-

Fermentation Conditions: Production cultures are generally agitated at 220 rpm at 25°C for up to 14 days. The optimal temperature for Pneumocandin B0 production is between 23.5 and 25°C.

Extraction of Pneumocandins

-

To the culture tube, add an equal volume of methanol (B129727).

-

Agitate the mixture at 220 rpm for 1 hour at 25°C.

-

Filter the mixture to remove the fungal cells.

-

Evaporate the filtrate to dryness under a vacuum.

-

Dissolve the dried extract in methanol for analysis.

Analytical Methods for this compound

-

High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column is typically used for the separation of pneumocandins. However, separating the isomers Pneumocandin B0 and C0 can be challenging with standard reverse-phase chromatography. Normal-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) may provide better separation.

-

Mobile Phase Gradient (Reverse-Phase): A typical gradient involves water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B), running from 10% to 100% B over approximately 28 minutes.

-

Detection: UV detection at 210 nm is commonly used.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): High-resolution mass spectrometry is used to confirm the identity of the pneumocandin analogues.

Conclusion

Glarea lozoyensis is a versatile producer of pneumocandins, including this compound. While often considered an impurity in the production of the clinically important Pneumocandin B0, understanding the factors that influence the biosynthesis of this compound is essential for process optimization. The methodologies outlined in this guide provide a framework for researchers to cultivate G. lozoyensis, extract and analyze its products, and further investigate the role of this compound. Future research may focus on elucidating the specific enzymatic steps leading to the formation of this compound, potentially enabling the development of strains that either eliminate its production or, conversely, produce it as a primary product for further biological evaluation.

References

Echinocandins: A Deep Dive into Their Mechanism, Application, and Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinocandins represent a significant advancement in antifungal therapy, offering a unique mechanism of action that targets the fungal cell wall, a structure absent in mammalian cells. This selective toxicity contributes to their favorable safety profile.[1] This class of cyclic lipopeptides includes clinically important agents such as anidulafungin, caspofungin, and micafungin, with rezafungin being a newer addition.[2][3] They are recommended as first-line treatment for invasive candidiasis, particularly in critically ill patients.[4][5] This technical guide provides a comprehensive overview of echinocandin compounds, detailing their mechanism of action, structure-activity relationships, clinical applications, and the growing challenge of antifungal resistance.

Mechanism of Action

Echinocandins exert their antifungal effect by non-competitively inhibiting the β-1,3-D-glucan synthase enzyme complex, a key component in the synthesis of β-1,3-D-glucan. This polysaccharide is a critical structural component of the fungal cell wall, responsible for maintaining its integrity. Inhibition of its synthesis leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death. This targeted action results in fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.

Signaling Pathways in Response to Echinocandin-Induced Cell Wall Stress

Fungal cells have evolved intricate signaling pathways to respond to cell wall stress, such as that induced by echinocandins. The Protein Kinase C (PKC) cell integrity pathway, the High Osmolarity Glycerol (HOG) pathway, and the calcineurin signaling pathway are all activated in response to echinocandin treatment. These pathways trigger a compensatory increase in chitin (B13524) synthesis, which helps to stabilize the cell wall in the absence of sufficient β-1,3-D-glucan. This adaptive response can lead to drug tolerance.

Structure-Activity Relationship (SAR)

Echinocandins are cyclic lipopeptides, consisting of a cyclic hexapeptide core and a lipid side chain. The nature of this lipid tail is crucial for their antifungal activity, anchoring the molecule to the fungal cell membrane. Modifications to the cyclic peptide core and the lipid side chain have been explored to improve pharmacokinetic properties, stability, and spectrum of activity. For instance, the development of CD101 (rezafungin) involved structural modifications that resulted in a longer plasma half-life, allowing for once-weekly dosing.

Clinical Applications

Echinocandins are a cornerstone in the treatment of invasive fungal infections. Their primary indications include:

-

Invasive Candidiasis and Candidemia: They are the recommended first-line therapy.

-

Esophageal Candidiasis: An effective treatment option.

-

Empirical therapy for febrile neutropenia: Caspofungin is approved for this indication.

-

Prophylaxis in hematopoietic stem cell transplant recipients: Micafungin is used to prevent Candida infections in this high-risk population.

-

Salvage therapy for invasive aspergillosis: For patients who are refractory to or intolerant of other antifungal therapies.

Clinical Efficacy

Clinical trials have demonstrated the efficacy of echinocandins in treating invasive candidiasis, with success rates often comparable or superior to other antifungal classes. In a large cohort, initial treatment with an echinocandin was associated with significantly lower mortality and higher clinical success.

| Drug | Indication | Clinical Success Rate | Reference |

| Caspofungin | Invasive Candidiasis | 71.1% | |

| Micafungin | Invasive Candidiasis | 73.9% | |

| Anidulafungin | Invasive Candidiasis | ~76% | |

| Caspofungin | Empirical Therapy (Febrile Neutropenia) | 33.7% (Overall response) |

Pharmacokinetics

Echinocandins are administered intravenously due to poor oral bioavailability. They are highly protein-bound and are not significantly metabolized by the cytochrome P450 system, leading to fewer drug-drug interactions compared to azole antifungals.

| Parameter | Anidulafungin | Caspofungin | Micafungin |

| Half-life (t½) | ~24-26 hours | Biphasic: 9-11 hours (β-phase), 40-50 hours (γ-phase) | ~11-17 hours |

| Volume of Distribution (Vd) | 30-50 L | ~9.69 L | ~18-20 L |

| Clearance (CL) | ~1 L/h | 0.18-0.23 L/h | ~0.3 L/h |

| Protein Binding | >99% | ~97% | >99% |

| Data compiled from multiple sources, including. |

Mechanisms of Resistance

Although still relatively uncommon, resistance to echinocandins is an emerging clinical concern, particularly in Candida glabrata. The primary mechanism of resistance involves mutations in the FKS1 and FKS2 genes, which encode the catalytic subunits of the β-1,3-D-glucan synthase. These "hot spot" mutations decrease the sensitivity of the enzyme to the drug, leading to elevated minimum inhibitory concentrations (MICs).

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution (CLSI M27-A3)

This method is a standardized procedure for determining the minimum inhibitory concentration (MIC) of antifungal agents against yeasts.

Detailed Methodology:

-

Inoculum Preparation: Yeast colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Antifungal Agent Preparation: Stock solutions of the echinocandin are prepared and serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve concentrations that are twice the final desired test concentrations.

-

Inoculation: 100 µL of the standardized yeast inoculum is added to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.

-

Incubation: The plate is incubated at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well.

Glucan Synthase Inhibition Assay

This in vitro assay measures the direct inhibitory effect of a compound on the β-1,3-D-glucan synthase enzyme.

Detailed Methodology:

-

Enzyme Preparation: A crude membrane fraction containing the glucan synthase enzyme is prepared from fungal cells.

-

Reaction Mixture: The reaction is typically performed in a buffer containing Tris-HCl, a GTP analog (as GTP is a positive effector of the enzyme), and the substrate UDP-[³H]glucose.

-

Inhibition: The test compound (echinocandin) is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at 30°C for a defined period (e.g., 60-120 minutes).

-

Quantification: The reaction is stopped, and the amount of radiolabeled glucan produced is quantified by measuring the incorporation of [³H]glucose into an acid-insoluble polymer. The 50% inhibitory concentration (IC₅₀) is then calculated.

Quantitative Data

In Vitro Susceptibility of Candida Species to Echinocandins (MIC Ranges in µg/mL)

| Candida Species | Anidulafungin | Caspofungin | Micafungin |

| C. albicans | ≤0.002 - 0.25 | ≤0.008 - 0.5 | ≤0.002 - 0.12 |

| C. glabrata | ≤0.002 - 0.25 | ≤0.008 - 0.5 | ≤0.002 - 0.06 |

| C. tropicalis | ≤0.008 - 0.5 | ≤0.008 - 1 | ≤0.008 - 0.5 |

| C. parapsilosis | 0.12 - 4 | 0.06 - 4 | 0.12 - 4 |

| C. krusei | 0.015 - 0.5 | 0.06 - 1 | 0.015 - 0.25 |

| Data represents typical MIC ranges and may vary. Compiled from. |

Conclusion

Echinocandins remain a vital class of antifungal agents with a well-established safety and efficacy profile for the treatment of invasive fungal infections. Their unique mechanism of action continues to be a focal point of research, both for understanding fungal physiology and for the development of new therapeutic strategies. While the emergence of resistance necessitates ongoing surveillance and research into novel derivatives and combination therapies, the echinocandins are poised to remain a cornerstone of antifungal treatment for the foreseeable future.

References

- 1. oeilresearch.com [oeilresearch.com]

- 2. Echinocandins Pharmacokinetics: A Comprehensive Review of Micafungin, Caspofungin, Anidulafungin, and Rezafungin Population Pharmacokinetic Models and Dose Optimization in Special Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]

- 4. Invasive candidiasis trial supports echinocandins for primary therapy - Nett - Annals of Infection [aoi.amegroups.org]

- 5. Review on Current Status of Echinocandins Use - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on Zalerion arboricola and Pneumocandins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pneumocandins are a class of lipopeptide antibiotics with potent antifungal activity, first isolated from the fungus Zalerion arboricola, now known as Glarea lozoyensis. These compounds, particularly pneumocandin B₀, have garnered significant attention as they serve as the precursor for the semi-synthetic echinocandin antifungal drug, caspofungin. Pneumocandins exert their antifungal effect by noncompetitively inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to osmotic instability and cell death.[1] This guide provides an in-depth overview of the early research on Zalerion arboricola and the discovery, biosynthesis, and biological evaluation of pneumocandins.

I. Production of Pneumocandins

Fermentation of Zalerion arboricola

The production of pneumocandins is achieved through submerged fermentation of Zalerion arboricola. Early research focused on optimizing fermentation media and conditions to enhance the yield of these valuable secondary metabolites.

Experimental Protocol: Fermentation of Zalerion arboricola

1. Culture Maintenance and Inoculum Preparation:

-

Maintain cultures of Zalerion arboricola (e.g., ATCC 20868) on a suitable agar (B569324) medium, such as potato dextrose agar.

-

Prepare a seed culture by inoculating a seed medium with spores or mycelia from the agar plate. A typical seed medium may contain (g/L): mannitol (B672) (20), KH₂PO₄ (7.0), cottonseed meal (7.5), dextrose (8.0), and corn steep liquor (3.5).[2]

-

Incubate the seed culture at 25°C with agitation (e.g., 240 rpm) for a sufficient period to achieve adequate biomass.[2]

2. Production Fermentation:

-

Inoculate the production medium with the seed culture. The production medium composition is critical for pneumocandin yield. An example of a production medium (S2 medium) consists of D-mannitol, peptonized milk, lactic acid, glycine, KH₂PO₄, and trace elements.[3]

-

Further optimization has shown that the addition of soybean oil to the medium can improve yields.[3] Statistical optimization has identified mannitol, L-proline, and coconut oil as significant components for enhancing pneumocandin B₀ production.

-

Maintain the fermentation at 25°C with agitation for an extended period, often several days, to allow for the accumulation of pneumocandins.

-

Monitoring and control of pH are also important for optimal production.

Quantitative Data on Pneumocandin Production

The yield of pneumocandins from Zalerion arboricola fermentation has been a subject of extensive research, with significant improvements achieved through strain mutation and medium optimization.

| Strain/Condition | Key Optimization | Pneumocandin A₀ Yield Improvement | Pneumocandin B₀ Production (Optimized) | Reference |

| Z. arboricola ATCC 20868 (Parent) | - | Baseline | - | |

| Mutant MF5415 | Chemical Mutagenesis | 2.5-fold increase | - | |

| Parent Strain | Medium with Pharmamedia | 10- to 20-fold increase | - | |

| Z. arboricola | Statistical Media Optimization | - | Six-fold enhancement | |

| G. lozoyensis | Fermentation Optimization | - | ~2530 mg/L |

II. Isolation and Purification of Pneumocandins

Following fermentation, a multi-step process is employed to extract and purify pneumocandins from the fermentation broth.

Experimental Protocol: Isolation and Purification of Pneumocandins

1. Extraction:

-

Adjust the pH of the fermentation broth to a range of 2.0-4.0.

-

Separate the mycelia from the broth by filtration, often with the aid of a filter agent.

-

Extract the pneumocandins from the mycelial cake using a suitable organic solvent, such as methanol (B129727) or ethanol.

2. Initial Purification:

-

The crude extract is often subjected to a series of purification steps including:

-

Adsorption Chromatography: Polymeric adsorbent resins are commonly used to capture the pneumocandins from the extract. The resin is then washed, and the pneumocandins are eluted with a higher concentration of the organic solvent.

-

Decolorization: Activated carbon (charcoal) treatment can be used to remove pigments and other colored impurities.

-

Solvent-Solvent Extraction: Partitioning between immiscible solvents can further purify the pneumocandins.

-

3. Final Purification:

-

High-performance liquid chromatography (HPLC) is a key technique for separating the different pneumocandin analogues (e.g., A₀ and B₀) and achieving high purity.

-

Crystallization is often the final step to obtain the purified pneumocandin product.

III. Biosynthesis of Pneumocandins

The biosynthesis of pneumocandins is a complex process involving a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS). The biosynthetic gene cluster in G. lozoyensis has been identified and characterized.

The core of the pneumocandin molecule is a cyclic hexapeptide, which is assembled by the NRPS enzyme, GLNRPS4. The lipid side chain, a 10,12-dimethylmyristoyl group, is synthesized by the PKS enzyme, GLPKS4. The biosynthesis also involves a number of tailoring enzymes, including cytochrome P450 monooxygenases and other oxygenases, which are responsible for the various hydroxylations on the amino acid residues of the peptide core.

Signaling Pathway: Pneumocandin Biosynthesis

Caption: Proposed biosynthetic pathway of pneumocandins in Glarea lozoyensis.

IV. Antifungal Activity of Pneumocandins

Pneumocandins exhibit potent in vitro activity against a range of clinically important fungi, particularly Candida species. Their mechanism of action, the inhibition of β-(1,3)-D-glucan synthase, makes them effective against both azole-susceptible and azole-resistant strains.

In Vitro Susceptibility Testing

The in vitro antifungal activity of pneumocandins is typically determined using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27)

1. Preparation of Antifungal Agent:

-

Prepare a stock solution of the pneumocandin in a suitable solvent (e.g., dimethyl sulfoxide).

-

Perform serial twofold dilutions of the antifungal agent in a 96-well microtiter plate using RPMI 1640 medium.

2. Inoculum Preparation:

-

Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud dextrose agar).

-

Prepare a standardized inoculum suspension of the fungal cells in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

-

Dilute the standardized inoculum in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

3. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the serially diluted antifungal agent with the prepared fungal inoculum.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. The endpoint is typically read visually.

Antifungal Activity Data

The following table summarizes the in vitro activity of various pneumocandins against different Candida species.

| Compound | Candida albicans (MIC₅₀, µg/mL) | Candida glabrata (MIC₅₀, µg/mL) | Candida tropicalis (MIC₅₀, µg/mL) | Candida parapsilosis (MIC₅₀, µg/mL) | Candida krusei (MIC₅₀, µg/mL) | Reference |

| L-733,560 | <0.03 - 0.12 | <0.03 - 0.25 | <0.03 - 0.25 | 0.25 - 1.0 | 0.25 - 1.0 | |

| L-743,872 | 0.20 | 0.20 | 0.20 | 0.20 | 0.80 | |

| Caspofungin (derived from Pneumocandin B₀) | 0.5 | 0.5 | 0.5 | >2 | >2 |

MIC₅₀: The minimum inhibitory concentration required to inhibit the growth of 50% of the isolates.

V. Experimental Workflows

Experimental Workflow: From Culture to Purified Compound

Caption: General experimental workflow for the production and purification of pneumocandins.

Conclusion

The early research into Zalerion arboricola and the pneumocandins laid a critical foundation for the development of the echinocandin class of antifungal drugs. Through meticulous studies on fermentation, isolation, and biological characterization, scientists were able to harness the therapeutic potential of these natural products. The elucidation of the biosynthetic pathway has further opened avenues for genetic engineering and the creation of novel antifungal agents with improved efficacy and pharmacological properties. This technical guide provides a comprehensive summary of these pioneering efforts for the benefit of researchers and professionals in the ongoing fight against invasive fungal infections.

References

Screening for Biological Activity of Pneumocandin C0: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pneumocandins are a class of lipopeptide natural products belonging to the echinocandin family of antifungal agents.[1][2] They exhibit potent fungicidal or fungistatic activity against a broad spectrum of pathogenic fungi, including Candida and Aspergillus species.[3][4] The primary mechanism of action for pneumocandins is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the biosynthesis of the fungal cell wall.[5] This specific targeting of a fungal-specific pathway contributes to their high therapeutic index.

Pneumocandin B0 is a well-studied member of this family and serves as the precursor for the semi-synthetic antifungal drug, caspofungin. During the fermentation process of Glarea lozoyensis to produce Pneumocandin B0, several related analogues are also generated, including Pneumocandin C0. This compound is a positional isomer of Pneumocandin B0, containing a 4-hydroxyproline (B1632879) residue in place of the 3-hydroxyproline (B1217163) found in Pneumocandin B0. While extensive data exists for Pneumocandin B0 and other analogues, specific biological activity data for this compound is less prevalent in publicly available literature.

This technical guide provides a comprehensive overview of the methodologies and experimental workflows for screening the biological activity of this compound. The protocols and data presentation formats are based on established methods for characterizing other pneumocandins and echinocandins, providing a robust framework for the evaluation of this specific analogue.

Mechanism of Action: Inhibition of β-(1,3)-D-glucan Synthase

The antifungal activity of this compound, like other echinocandins, is derived from its ability to inhibit the β-(1,3)-D-glucan synthase enzyme complex. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall that is absent in mammalian cells. Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.

Figure 1: Mechanism of action of this compound.

Data Presentation: Biological Activity of Pneumocandins

Table 1: In Vitro Antifungal Activity of Pneumocandins against Candida Species

| Compound | C. albicans ATCC 10231 MIC (µg/mL) | C. albicans MDACC1 (Caspofungin-resistant) MIC (µg/mL) | C. glabrata ATCC 2001 MIC (µg/mL) | C. glabrata MDACC1 (Caspofungin-resistant) MIC (µg/mL) | C. krusei ATCC 6258 MIC (µg/mL) | C. parapsilosis ATCC 22019 MIC (µg/mL) | C. tropicalis ATCC 750 MIC (µg/mL) |

| Pneumocandin A0 | 0.8 | 3.2 | 3.2 | >12.8 | 1.6 | 1.6 | 0.8 |

| Pneumocandin B0 | 0.8 | 3.2 | 3.2 | >12.8 | 1.6 | 1.6 | 0.8 |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Caspofungin | 0.1 | 1.6 | 0.4 | 6.4 | 0.8 | 0.8 | 0.4 |

Table 2: In Vitro Antifungal Activity of Pneumocandins against Aspergillus fumigatus

| Compound | A. fumigatus ATCC 46645 MEC (µg/mL) |

| Pneumocandin A0 | 0.1 |

| Pneumocandin B0 | 0.1 |

| This compound | Data not available |

| Caspofungin | 0.025 |

MEC: Minimum Effective Concentration, the lowest concentration that leads to the growth of abnormal, branched, and stunted hyphae.

Table 3: Target Inhibition and Hemolytic Activity of Pneumocandins

| Compound | β-(1,3)-D-Glucan Synthase Inhibition IC50 (µg/mL) for C. albicans ATCC 10231 | Hemolytic Activity (% hemolysis at 25.6 µg/mL) |

| Pneumocandin A0 | 0.1 | < 5% |

| Pneumocandin B0 | 0.1 | < 5% |

| This compound | Data not available | Data not available |

| Caspofungin | 0.025 | < 5% |

Experimental Protocols

The following are detailed protocols for the primary and secondary screening of this compound.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines M27 for yeasts and M38-A for filamentous fungi.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal pathogens.

Materials:

-

This compound, dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

-

Spectrophotometer or microplate reader

-

Sterile saline or phosphate-buffered saline (PBS)

-

Vortex mixer

-

Incubator

Procedure:

-

Preparation of Fungal Inoculum:

-

For yeasts, subculture the isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

For molds, grow the isolate on Potato Dextrose Agar (PDA) at 35°C for 7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI 1640.

-

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of this compound in RPMI 1640 in a 96-well plate to achieve a range of final concentrations (e.g., 0.015 to 16 µg/mL).

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well containing the drug dilutions.

-

Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

-

Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

-

-

Reading the Results:

-

The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control. The endpoint can be determined visually or by reading the optical density at 530 nm.

-

For echinocandins against molds, the Minimum Effective Concentration (MEC) is often determined, which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as observed microscopically.

-

Figure 2: Workflow for Broth Microdilution Assay.

β-(1,3)-D-Glucan Synthase Inhibition Assay

This protocol is for determining the in vitro inhibitory activity of this compound against the target enzyme.

Objective: To determine the IC50 value of this compound for β-(1,3)-D-glucan synthase.

Materials:

-

This compound

-

Fungal cell lysate or microsomal fraction containing β-(1,3)-D-glucan synthase

-

UDP-[14C]-glucose or a fluorescent substrate analog

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM NaF, 1 mM EDTA, and 5% glycerol)

-

Scintillation vials and scintillation fluid (for radioactive assay)

-

Microplate reader with fluorescence capabilities (for fluorescent assay)

-

Glass fiber filters

Procedure:

-

Enzyme Preparation:

-

Grow the fungal strain to mid-log phase and harvest the cells.

-

Prepare a cell lysate by mechanical disruption (e.g., bead beating or French press).

-

Isolate the microsomal fraction by differential centrifugation.

-

-

Assay Reaction:

-

In a microcentrifuge tube or 96-well plate, combine the assay buffer, various concentrations of this compound, and the enzyme preparation.

-

Initiate the reaction by adding the substrate (e.g., UDP-[14C]-glucose).

-

Incubate at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

-

Quantification of Glucan Synthesis:

-

Radioactive Method: Stop the reaction by adding ethanol. Filter the reaction mixture through a glass fiber filter to capture the radiolabeled glucan polymer. Wash the filter to remove unincorporated substrate. Measure the radioactivity on the filter using a scintillation counter.

-

Fluorescent Method: Utilize a substrate that, when incorporated into the glucan polymer, generates a fluorescent signal. Measure the fluorescence intensity using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to a no-drug control.

-

Plot the percentage of inhibition against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

-

Hemolytic Activity Assay

This assay provides a preliminary assessment of the cytotoxicity of this compound against red blood cells.

Objective: To evaluate the hemolytic potential of this compound.

Materials:

-

This compound

-

Freshly collected red blood cells (e.g., human or sheep)

-

Phosphate-buffered saline (PBS)

-

Triton X-100 (positive control for 100% hemolysis)

-

Microcentrifuge tubes or 96-well plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Red Blood Cell Suspension:

-

Wash the red blood cells with PBS by repeated centrifugation and resuspension to remove plasma and buffy coat.

-

Prepare a final suspension of red blood cells in PBS (e.g., 2% v/v).

-

-

Incubation:

-

In microcentrifuge tubes, mix the red blood cell suspension with various concentrations of this compound.

-

Include a negative control (PBS only) and a positive control (Triton X-100).

-

Incubate the tubes at 37°C for a specified time (e.g., 1-4 hours).

-

-

Measurement of Hemolysis:

-

Centrifuge the tubes to pellet the intact red blood cells.

-

Transfer the supernatant to a new plate or cuvette.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

-

-

Data Analysis:

-

Calculate the percentage of hemolysis for each concentration of this compound using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

-

Conclusion

This technical guide outlines a systematic approach to screening the biological activity of this compound. By employing standardized methodologies such as broth microdilution for antifungal susceptibility, β-(1,3)-D-glucan synthase inhibition assays for target engagement, and hemolytic assays for preliminary safety assessment, researchers can generate a comprehensive profile of this pneumocandin analogue. While specific activity data for this compound remains to be fully elucidated in published literature, the protocols and frameworks presented here provide the necessary tools for its thorough investigation. The characterization of this compound and other related natural products is crucial for the discovery and development of new and improved antifungal therapies.

References

- 1. Engineering of New Pneumocandin Side-Chain Analogues from Glarea lozoyensis by Mutasynthesis and Evaluation of Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Thieme E-Books & E-Journals - [thieme-connect.com]

- 5. Pneumocandin B0 - Wikipedia [en.wikipedia.org]

In Vitro Antifungal Spectrum of Pneumocandin C0: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pneumocandin C0 is a lipopeptide of the echinocandin class, a group of antifungal agents that target the fungal cell wall. While it is a closely related structural isomer of the more extensively studied Pneumocandin B0, the precursor to the semi-synthetic echinocandin caspofungin, comprehensive data on the in vitro antifungal spectrum of this compound is not widely available in published literature. This technical guide synthesizes the available information on this compound's bioactivity and presents a detailed overview of the in vitro antifungal spectrum of a closely related and well-characterized pneumocandin, L-733,560, as a representative of this class of compounds. Furthermore, this guide provides detailed experimental protocols for determining antifungal susceptibility, adhering to internationally recognized standards.

Bioactivity of this compound

This compound demonstrates potent inhibitory activity against a key fungal enzyme, (1,3)-β-D-glucan synthase. This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential structural component of the fungal cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and fungal cell death.

The reported 50% inhibitory concentration (IC50) of this compound for the inhibition of (1,3)-β-D-glucan synthase is in the range of 0.07-0.5 μg/mL . This indicates a strong intrinsic activity against its molecular target. However, it is important to note that IC50 values for enzyme inhibition do not always directly correlate with the Minimum Inhibitory Concentrations (MICs) observed in whole-cell antifungal susceptibility testing.

Representative In Vitro Antifungal Spectrum: Pneumocandin L-733,560

Due to the limited availability of specific MIC data for this compound, the following table summarizes the in vitro antifungal activity of the structurally similar pneumocandin L-733,560 against a range of Candida species. This data provides a valuable reference for the expected antifungal spectrum of pneumocandins.

| Fungal Species | Number of Isolates | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Candida albicans | 50 | 0.008 - 0.125 | 0.015 | 0.03 |

| Candida glabrata | 20 | 0.015 - 0.125 | 0.03 | 0.06 |

| Candida tropicalis | 10 | 0.015 - 0.06 | 0.03 | 0.06 |

| Candida parapsilosis | 10 | 0.25 - 2.0 | 0.5 | 1.0 |

| Candida krusei | 10 | 0.125 - 1.0 | 0.25 | 0.5 |

| Candida lusitaniae | 5 | 0.06 - 0.25 | 0.125 | 0.25 |

Note: Data presented is for Pneumocandin L-733,560 and is intended to be representative of the pneumocandin class. Further direct testing of this compound is required to establish its specific antifungal spectrum.

Experimental Protocols

The determination of the in vitro antifungal spectrum of compounds like this compound is performed using standardized broth microdilution methods. The Clinical and Laboratory Standards Institute (CLSI) document M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) Definitive Document E.DEF 7.3.2 provide detailed and harmonized protocols for antifungal susceptibility testing of yeasts.[1][2][3][4] The following is a generalized protocol based on these standards.

Broth Microdilution Method for Antifungal Susceptibility Testing

1. Preparation of Antifungal Agent Stock Solution:

-

A stock solution of this compound is prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), at a concentration of at least 100 times the highest concentration to be tested.

-

The stock solution should be stored at -70°C until use.

2. Preparation of Microdilution Plates:

-

Sterile, 96-well microdilution plates are used.

-

A series of twofold dilutions of the antifungal agent is prepared directly in the microdilution plates using a standardized liquid medium, most commonly RPMI 1640 with L-glutamine and buffered with MOPS.

-

The final concentrations of the antifungal agent typically range from 0.008 to 16 μg/mL.

-

A growth control well (containing medium and inoculum but no antifungal) and a sterility control well (containing medium only) are included on each plate.

3. Inoculum Preparation:

-

The fungal isolate to be tested is grown on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

A suspension of the fungal colonies is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

This suspension is further diluted in the test medium to achieve a final inoculum concentration of approximately 0.5 x 10^3 to 2.5 x 10^3 cells/mL in the microdilution wells.

4. Incubation:

-

The inoculated microdilution plates are incubated at 35°C for 24-48 hours.

5. Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.

-

The endpoint is determined visually or by using a spectrophotometric reader.

Visualizations

Experimental Workflow for Broth Microdilution

Caption: Workflow of the broth microdilution method.

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

References

- 1. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]

- 2. scribd.com [scribd.com]

- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 4. brcast.org.br [brcast.org.br]

Methodological & Application

Application Notes & Protocols for the Extraction of Pneumocandin C0 from Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Pneumocandin C0 from the fermentation broth of Glarea lozoyensis. The procedures outlined below cover the fermentation process, primary extraction, and chromatographic separation, with a particular focus on the challenging separation of this compound from its closely related isomer, Pneumocandin B0.

Introduction

Pneumocandins are a class of echinocandin antifungal agents produced by the fungus Glarea lozoyensis.[1][2] Pneumocandin B0 is a key starting material for the semi-synthetic drug Caspofungin Acetate.[1] However, during fermentation, several related analogues are also produced, including this compound, an isomer that differs only in the position of a hydroxyl group on the proline residue.[3][4] This structural similarity makes the separation of this compound from B0 a significant challenge in the downstream processing. These protocols provide methods to effectively extract and isolate this compound.

Fermentation Protocol for Pneumocandin Production

The production of pneumocandins is achieved through submerged fermentation of Glarea lozoyensis. The following protocol is a compilation of methods described in the literature to achieve good yields of pneumocandins, including C0.

1. Strain Maintenance and Inoculum Development:

-

Strain: Glarea lozoyensis (e.g., ATCC 74030).

-

Maintenance Medium: Potato Dextrose Agar (PDA) slants.

-

Seed Medium: A suitable seed medium is crucial for robust mycelial growth. A representative seed medium composition is provided in Table 1.

-

Inoculation and Incubation: Inoculate the seed medium with a suspension of spores or mycelia from a mature PDA slant. Incubate at 25°C with agitation (e.g., 220-240 rpm) for 5 days.

2. Production Fermentation:

-

Production Medium: Transfer the seed culture (e.g., 10% v/v) to the production fermentation medium. The composition of a typical production medium is detailed in Table 1. The use of specific precursors like L-proline can enhance the production of certain pneumocandins.

-

Fermentation Parameters: Maintain the fermentation at 24-26°C for up to 14 days with agitation and aeration to ensure dissolved oxygen levels remain above 20%. The pH of the culture should be controlled, with optimal ranges often between 5.0 and 6.6, adjusted in stages based on dissolved oxygen levels. Some processes introduce additives like vitamin B5 after 48 hours to influence the product profile.

Table 1: Representative Fermentation Media Composition

| Component | Seed Medium (g/L) | Production Medium (wt%) | Reference |

| Lactose | - | 3.0% | |

| Mannitol | 20 | - | |

| Dextrose | 8.0 | - | |

| Threonine | - | 1.0% | |

| L-Proline | - | 1.2% | |

| Yeast Powder | - | 1.0% | |

| Cotton Seed Meal | 7.5 | - | |

| Corn Steep Liquor | 3.5 | - | |

| KH₂PO₄ | 7.0 | 0.15% | |

| MgSO₄·7H₂O | - | 0.05% | |

| MES Buffer Salt | - | 1.5% | |

| Trace Salt Solution | 1.0 ml | - | |

| pH | - | 5.3 (initial) |

Extraction and Purification Protocol

The following multi-step protocol outlines the extraction and purification of this compound from the fermentation broth.

Workflow for this compound Extraction and Purification

References

- 1. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. data.epo.org [data.epo.org]

- 3. KR20120059554A - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]

- 4. EP2464374B1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]

Application Notes and Protocols for the Purification of Pneumocandin C0

Introduction

Pneumocandin C0 is a cyclic hexapeptide with antifungal properties, belonging to the echinocandin family. It is a structural isomer of Pneumocandin B0, the precursor for the semi-synthetic antifungal drug Caspofungin.[1][2] this compound is naturally produced as a co-metabolite with Pneumocandin B0 during the fermentation of the fungus Glarea lozoyensis.[1][2][3] The structural similarity between Pneumocandin B0 and C0, differing only by the position of a hydroxyl group on a proline residue, makes their separation a significant challenge in downstream processing. Conventional methods like crystallization and reverse-phase chromatography are often ineffective for this specific separation.

These application notes provide detailed protocols for advanced chromatographic techniques and multi-step purification strategies designed to effectively isolate and purify this compound from fermentation broths and mixtures containing its isomers.

Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

Application Note:

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for separating highly polar compounds. It proves particularly effective for separating the structural isomers Pneumocandin B0 and C0, a task not achievable with standard reverse-phase chromatography. In HILIC, a polar stationary phase (like unmodified silica) is used with a mobile phase containing a high concentration of a less polar organic solvent (e.g., acetonitrile) and a smaller amount of a polar solvent (e.g., water or an aqueous buffer). This method facilitates a rapid and efficient separation, often in under five minutes, and utilizes mobile phases compatible with mass spectrometry, aiding in analytical verification.

Experimental Protocol: Analytical Scale HILIC Separation

Objective: To separate this compound from Pneumocandin B0 for analytical assessment.

Materials:

-

HPLC System: Agilent 1200 HPLC system (or equivalent) with a binary pump, degasser, thermostated autosampler, and column compartment.

-

Mass Spectrometer (Optional): Agilent 6520 Q-TOF MS (or equivalent) for peak identification.

-

Column: Supelco Ascentis Express HILIC, 15 cm x 4.6 mm, 2.7 µm particle size.

-

Mobile Phase A: 0.1% (w/w) Ammonium Acetate in water, pH 4.5.

-

Mobile Phase B: Acetonitrile (ACN).

-

Sample: A mixture of Pneumocandin isomers dissolved in the mobile phase.

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing 15% (v/v) of Mobile Phase A with 85% (v/v) of Mobile Phase B.

-

System Equilibration: Set the column temperature to 25°C and the flow rate to 1.0 mL/min. Equilibrate the HILIC column with the mobile phase until a stable baseline is achieved.

-

Sample Preparation: Dissolve the crude Pneumocandin sample containing C0 in the mobile phase.

-

Injection: Inject the sample onto the column.

-

Chromatography & Detection: Run the isocratic elution for a sufficient time to allow for the separation and elution of both Pneumocandin B0 and C0. Monitor the eluent using a UV detector (e.g., at 210 nm) and/or a mass spectrometer.

-

Peak Identification: Identify the this compound peak by comparing its retention time with a pure reference standard.

Data Presentation:

Table 1: HILIC Operating Parameters

| Parameter | Value |

|---|---|

| Stationary Phase | Supelco Ascentis Express HILIC (unmodified silica) |

| Mobile Phase | 85% Acetonitrile, 15% 0.1% Ammonium Acetate (pH 4.5) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV (210 nm), ESI/MS (Positive Mode) |

| Separation Time | < 5 minutes |

Workflow Diagram:

Method 2: Multi-Step Purification from Fermentation Broth

Application Note:

For large-scale purification of this compound, a multi-step process starting from the fermentation broth is necessary. This process involves initial extraction, preliminary purification to remove bulk impurities, followed by column chromatography to separate the closely related isomers, and a final crystallization step. While this process is often described for the purification of Pneumocandin B0 to greater than 90% purity, the principles and steps are directly applicable to the isolation of C0, as C0 is a primary impurity being removed. The key separation occurs during the adsorption chromatography step on an adsorbent like neutral alumina (B75360).

Experimental Protocol: Preparative Scale Purification

Objective: To purify this compound from a crude fermentation extract.

Part 1: Extraction and Initial Crystallization

-

Extraction: Extract the fermentation broth (e.g., 20 kg) with a suitable solvent like n-butanol (e.g., 8 kg).

-

Washing: Wash the organic extract with an immiscible solvent such as water to remove polar impurities.

-

Charcoalization: Treat the extract with activated charcoal to remove colored impurities.

-

Concentration: Concentrate the clarified extract under vacuum at 45-50°C.

-

Crystallization (Initial): Add an anti-solvent like acetone (B3395972) slowly to the concentrate at a controlled temperature (e.g., 0-10°C) to precipitate the crude Pneumocandins.

-

Filtration: Separate the solid product via vacuum filtration and dry under vacuum. The resulting solid will be a mixture of Pneumocandin isomers (typically 75-85% pure).

Part 2: Adsorption Column Chromatography

-

Sample Loading: Dissolve the crude solid (e.g., 1.5 g) in methanol (B129727) to a concentration of approximately 25 g/L. Load this solution onto a packed column of neutral alumina (e.g., 45 g).

-

Impurity Elution (Polar): Begin elution with 100% water (1 column volume). This step removes highly polar impurities.

-

Intermediate Elution: Continue elution with a gradient of increasing methanol in water (e.g., 25% v/v methanol). This will elute other impurities and potentially some of the more polar Pneumocandin isomers.

-